1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with a hydroxybutyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is the eukaryotic initiation factor 5A (eIF5A) . eIF5A is a highly conserved protein in all eukaryotes and plays a crucial role in protein synthesis, specifically in translation elongation and termination .
Mode of Action
This compound is involved in a unique post-translational modification in eIF5A, resulting in the formation of hypusine . This modification involves two enzymatic steps: first, deoxyhypusine synthase (DHPS) cleaves the 4-aminobutyl moiety of spermidine and transfers it to the ε-amino group of a specific lysine residue of the eIF5A precursor protein to form an intermediate, deoxyhypusine . This intermediate is subsequently hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine in eIF5A .
Biochemical Pathways
The biochemical pathway affected by this compound is the hypusine synthesis pathway . This pathway is highly specific and conserved in all eukaryotes . The formation of hypusine is essential for the activity of eIF5A, which in turn is crucial for mammalian cell proliferation and animal development .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that they may be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The result of the action of this compound is the formation of hypusine in eIF5A . This modification is essential for the activity of eIF5A, promoting translation elongation globally by alleviating ribosome stalling and facilitating translation termination . It is also implicated in various human pathological conditions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, oxidative stress or detoxification demands can dramatically increase the rate of hepatic glutathione synthesis, which can influence the action of this compound . Furthermore, the action of this compound may be influenced by the cellular environment, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions. The hydroxybutyl group can be introduced through the use of a suitable alkyne precursor, such as 2-butyne-1-ol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 1-(2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2-Hydroxyisobutyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific length and branching of its hydroxybutyl side chain, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications.
Properties
IUPAC Name |
1-(2-hydroxybutyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-2-5(11)3-10-4-6(7(12)13)8-9-10/h4-5,11H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNAVVCKSPLBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=C(N=N1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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